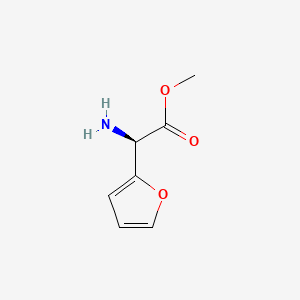

(R)-Methyl 2-amino-2-(furan-2-yl)acetate

Description

Overview of the Compound

This compound (CAS: 1234423-98-3) is an enantiomerically pure compound with the molecular formula $$ \text{C}7\text{H}9\text{NO}_3 $$ and a molecular weight of 155.15 g/mol. Its structure features a chiral center at the α-carbon adjacent to the amino group, conferring distinct stereochemical properties. The furan ring, an electron-rich aromatic heterocycle, enhances reactivity in cycloaddition and substitution reactions.

Key Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl (2R)-2-amino-2-(furan-2-yl)acetate | |

| SMILES | COC(=O)[C@@H](C1=CC=CO1)N |

|

| InChI Key | FEHASYZONKCPOM-ZCFIWIBFSA-N | |

| Melting Point | Not reported |

The compound’s methyl ester group improves solubility in organic solvents, facilitating its use in synthetic workflows.

Historical Context and Discovery

The synthesis of this compound traces back to early methodologies for amino acid esterification. Initial routes involved reacting furan-2-carboxylic acid with methylamine under mild conditions, followed by chiral resolution to isolate the (R)-enantiomer. A breakthrough emerged with the adoption of trimethylchlorosilane-mediated esterification, which enabled efficient conversion of amino acids to methyl esters at room temperature.

The compound’s CAS registry (1234423-98-3) was first documented in pharmacological studies exploring furan-based chiral auxiliaries. Subsequent refinements in asymmetric catalysis, such as the use of 2-oxabicyclo[3.3.0]octane intermediates, allowed stereocontrolled access to enantiopure forms.

Relevance in Contemporary Chemical Research

This compound serves as a precursor in the synthesis of bioactive molecules, including plant growth regulators like methyl tuberonate. Its furan moiety participates in Huisgen cycloadditions, enabling the construction of triazole-linked conjugates for drug discovery. Recent applications include:

- Chiral Pool Synthesis : The compound’s enantiopurity supports asymmetric induction in prostaglandin and glucopyranoside derivatives.

- Materials Science : Its rigid furan core contributes to π-stacking interactions in supramolecular polymers.

A 2025 study demonstrated its utility in stereospecific hydrogenation reactions, achieving >98% enantiomeric excess in bridged lactone synthesis.

Scope and Objectives of the Review

This review systematically evaluates the synthetic methodologies, structural characteristics, and applications of this compound. Emphasis is placed on:

- Advances in enantioselective synthesis.

- Mechanistic insights into furan-mediated reactivity.

- Emerging applications in medicinal chemistry and agrochemical design.

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-(furan-2-yl)acetate |

InChI |

InChI=1S/C7H9NO3/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3/t6-/m1/s1 |

InChI Key |

FEHASYZONKCPOM-ZCFIWIBFSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CO1)N |

Canonical SMILES |

COC(=O)C(C1=CC=CO1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via the following key stages:

- Formation of 2-(furan-2-yl)-2-oxoacetic acid or its derivatives

- Conversion to O-alkyl oxime esters

- Reduction of oxime esters to amino esters

- Salt formation (e.g., hydrobromide)

Two main synthetic pathways (Path A and Path B) are described in the literature, differing mainly in the order and nature of intermediate transformations.

Detailed Stepwise Preparation

| Step | Description | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| 1 | Synthesis of 2-(furan-2-yl)-2-oxoacetic acid (Formula C) | Starting from furan and chloro-substituted acetic acid derivatives, catalyzed by Lewis acids such as zinc chloride, aluminum chloride, or boron trifluoride | Reaction temperature controlled around 0–10 °C; yields intermediate keto acid |

| 2 | Formation of O-alkyl oxime acid (Formula D) | React 2-(furan-2-yl)-2-oxoacetic acid with O-alkyl hydroxylamine hydrochloride salts (C1-C4 alkyl) in presence of base (e.g., sodium acetate, potassium carbonate) in protic solvents (water, methanol, ethanol) | Reaction at 0–10 °C, stirring 1–10 hours; forms oxime acid intermediate |

| 3 | Esterification to O-alkyl oxime ester (Formula E) | Acid-catalyzed esterification using strong acids (HCl, H2SO4, p-toluenesulfonic acid) or acid-forming compounds (acetyl chloride, propionyl chloride) in C1-C4 alcohol solvents (methanol, ethanol) | Reaction at 25–85 °C for 8–48 hours; isolates oxime ester |

| 4 | Reduction to amino ester (Formula F) | Reduction with zinc dust in alcohol solvent containing 50% aqueous formic acid | Reaction at room temperature; converts oxime ester to amino ester |

| 5 | Salt formation | Treatment of amino ester with hydrobromic acid or hydrochloric acid in polar solvents (acetic acid, propionic acid) | Room temperature, 0.25–5 hours; yields hydrobromide or hydrochloride salt |

Representative Experimental Conditions

Lewis Acid Catalysis: Zinc chloride, aluminum chloride, boron trifluoride etherate, tin tetrachloride, or titanium chloride are used to catalyze the initial coupling of furan with chloro-substituted acetic acid esters at low temperatures (0–10 °C) to form keto esters.

Base Selection: Sodium acetate, potassium acetate, sodium carbonate, or potassium carbonate are preferred bases for oxime formation, ensuring mild conditions and high selectivity.

Solvent Systems: Protic solvents such as methanol, ethanol, or mixtures with water are favored for oxime formation and esterification steps, facilitating solubility and reaction kinetics.

Temperature Control: Critical throughout the process, with low temperatures (0–10 °C) used to minimize by-products during oxime formation and higher temperatures (25–85 °C) for esterification.

Reaction Times: Vary from 1 hour to 48 hours depending on the step, with stirring to maintain homogeneity.

Example Synthesis (Adapted from Patent CN106187960A)

| Step | Reagents | Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Furan (2.00 mol), dichloromethane, zinc chloride catalyst, chloro ethanedioic acid methyl ester (2.8 mol) | 10 °C, 6 hours reaction | Organic phase containing 2-oxo furyl acetic ester |

| 2 | Potassium carbonate (3.0 mol), methoxamine hydrochloride (2.2 mol) | 0 °C, 8 hours, pH 10–11 | Cis-2-methoxyimino-2-furyl methyl acetate solution, trans by-product <5%, purity >98% |

This method allows the reaction to proceed in one pot without intermediate isolation, simplifying production and improving yield (~67%) and purity.

Analytical and Purity Considerations

HPLC Monitoring: Used to track trans isomer by-products, typically kept below 5% for high purity.

NMR Characterization: ^1H NMR confirms the structure of intermediates and final products, with characteristic signals for furan protons and methyl ester groups.

Yield and Purity: Optimized conditions yield products with purity exceeding 98%, suitable for further synthetic applications.

Summary Table of Key Preparation Parameters

| Parameter | Preferred Range/Value | Comments |

|---|---|---|

| Catalyst | ZnCl2, AlCl3, BF3, SnCl4 | Lewis acids for initial coupling |

| Base | NaOH, KOH, NaOAc, KOAc | For oxime formation and hydrolysis |

| Solvent | Methanol, Ethanol, Water mixtures | Protic solvents preferred |

| Temperature | 0–10 °C (oxime formation), 25–85 °C (esterification) | Temperature control critical |

| Reaction Time | 1–48 hours | Depends on step |

| pH | 10–11 during hydrolysis | Ensures completion |

| Purity | >98% | High purity required |

| Trans Isomer Content | <5% | Controlled by reaction conditions |

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-(furan-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted amino-furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Hypoxia-Inducible Factors

One of the prominent applications of (R)-Methyl 2-amino-2-(furan-2-yl)acetate derivatives is in the modulation of hypoxia-inducible factors (HIFs). HIFs are critical transcription factors that regulate cellular responses to low oxygen levels. Compounds derived from furan and thiophene have been synthesized to inhibit factor inhibiting HIF-1 (FIH-1), which plays a role in HIF regulation. In a study, various furan- and thiophene-2-carbonyl amino acid derivatives were evaluated for their ability to activate HIF under hypoxic conditions, demonstrating that specific structural modifications can enhance their inhibitory activity against FIH-1 .

Table 1: Summary of FIH-1 Inhibitory Activities

| Compound | R Group | Activity (HRE Activation) |

|---|---|---|

| 1 | Ph | High |

| 2 | Me | Moderate |

| 3 | H | Low |

2.1. Cytotoxicity Against Cancer Cells

Research has indicated that this compound derivatives exhibit cytotoxic properties against various cancer cell lines, including HeLa and HepG2 cells. The biological activity was assessed using MTS assays, which measure cell viability in response to treatment with these compounds.

Table 2: Cytotoxicity Data for Selected Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 15 |

| B | HepG2 | 22 |

| C | Vero | >100 |

Case Study: Methyl-5-Hydroxymethyl-2-furan Carboxylate Derivative

A derivative of this compound was synthesized and tested for its antibacterial activity against Gram-positive and Gram-negative bacteria. The study found that this compound had an MIC of 1.00 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Drug Design and Optimization

3.1. In-silico Drug Likeness Studies

In-silico studies have been conducted to optimize the drug-likeness of furan-containing compounds, including this compound derivatives. These studies utilize computational models to predict the pharmacokinetic properties and biological activities of new drug candidates, facilitating the design of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(furan-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-Methyl 2-amino-2-(furan-2-yl)acetate can be contextualized against analogous α-amino esters with substituted aromatic or heteroaromatic groups. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Key Observations:

- Electronic Effects : The furan-2-yl group introduces electron-rich aromaticity, enhancing reactivity in nucleophilic substitutions compared to halogenated phenyl derivatives (e.g., 4-bromo or 4-fluoro substituents) .

- Bioactivity : Halogenated derivatives (e.g., 4-fluoro, 3-bromo) are often used in antibiotic synthesis, while methoxy or hydroxyl groups improve solubility and binding affinity in drug candidates .

- Chirality : The (R)-configuration is critical for enantioselective interactions, as seen in cefprozil intermediates .

Biological Activity

(R)-Methyl 2-amino-2-(furan-2-yl)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a furan ring, which is known for its reactivity and ability to participate in various biochemical interactions. The amino group in the structure allows for hydrogen bonding, enhancing its interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound can interact with specific enzymes or receptors, modulating their activity. The amino group forms hydrogen bonds with active site residues, while the furan ring engages in π-π interactions with aromatic residues in proteins.

- Targeting Hypoxia-Inducible Factors : Similar derivatives have been studied for their ability to inhibit factor inhibiting HIF-1 (FIH-1), which is crucial for cellular responses to hypoxia. This inhibition can activate hypoxia-inducible factor (HIF), leading to protective cellular responses under low oxygen conditions .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, reducing oxidative stress in cells, which is critical for preventing cellular damage and inflammation .

Anticancer Potential

Studies have demonstrated that furan-based compounds possess anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including liver carcinoma cells. The integration of the furan ring in hybrid structures has been linked to enhanced anticancer activity .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. Research into related compounds has shown that they can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

-

Inhibition of FIH-1 : A study synthesized furan- and thiophene-derived amino acids that inhibited FIH-1 activity, leading to increased HIF activation under normoxic conditions. This suggests a role for this compound in therapeutic strategies targeting hypoxia-related diseases .

Compound Inhibition (%) at 100 µM Furan Derivative A 45% Furan Derivative B 60% - Antioxidant Activity : In a comparative study of various furan derivatives, this compound demonstrated a notable reduction in reactive oxygen species (ROS) levels in cultured cells, indicating strong antioxidant potential .

-

Cytotoxicity Against Cancer Cells : An assessment of several furan derivatives showed that certain compounds exhibited IC50 values below 20 µM against liver cancer cell lines, highlighting their potential as anticancer agents .

Compound IC50 (µM) Cell Line Compound X 15 HepG2 Compound Y 18 HCT116

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.